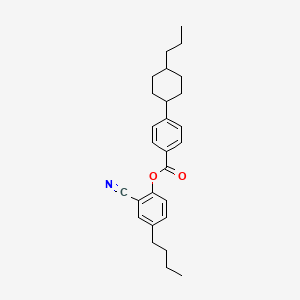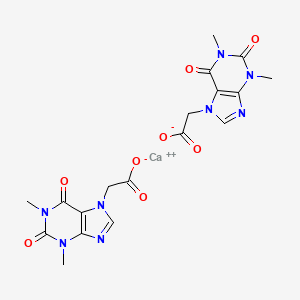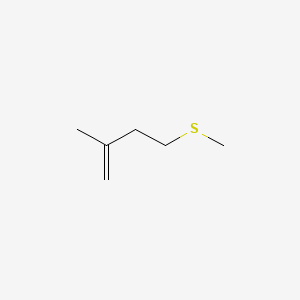
1-Butene, 2-methyl-4-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta3-Isopentenyl methyl sulfide is a colorless liquid with a strong garlic-like odor. It is widely used in the synthesis of various organic compounds and plays a crucial role as a precursor in the production of sulfur-containing compounds. This compound is commonly used in the pharmaceutical and fragrance industries due to its antimicrobial properties and its utility as a flavoring agent in food products .
Vorbereitungsmethoden
Delta3-Isopentenyl methyl sulfide can be synthesized through various methods. One common synthetic route involves the reaction of isopentenyl alcohol with methylthiol in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 70-75°C under reduced pressure (65 Torr) . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Analyse Chemischer Reaktionen
Delta3-Isopentenyl methyl sulfide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common reagents for oxidation include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert sulfoxides back to sulfides using reagents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methylthio group is replaced by other nucleophiles. Typical reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Delta3-Isopentenyl methyl sulfide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Its antimicrobial properties make it useful in studying microbial inhibition and as a potential preservative.
Medicine: It is explored for its potential therapeutic effects due to its antimicrobial and possibly anti-inflammatory properties.
Industry: It is used in the fragrance industry for its strong odor and in the food industry as a flavoring agent
Wirkmechanismus
The mechanism by which delta3-Isopentenyl methyl sulfide exerts its effects involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function .
Vergleich Mit ähnlichen Verbindungen
Delta3-Isopentenyl methyl sulfide can be compared with other sulfur-containing compounds such as:
Methyl mercaptan: Similar in structure but with a simpler composition, used primarily in the gas industry.
Dimethyl sulfide: Another sulfur-containing compound with a strong odor, used in the production of dimethyl sulfoxide.
Allyl methyl sulfide: Found in garlic, with similar antimicrobial properties but different applications in food and health industries.
Delta3-Isopentenyl methyl sulfide is unique due to its specific structure, which provides a balance of reactivity and stability, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
5952-75-0 |
|---|---|
Molekularformel |
C6H12S |
Molekulargewicht |
116.23 g/mol |
IUPAC-Name |
2-methyl-4-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C6H12S/c1-6(2)4-5-7-3/h1,4-5H2,2-3H3 |
InChI-Schlüssel |
UTEDUYINKYCEKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


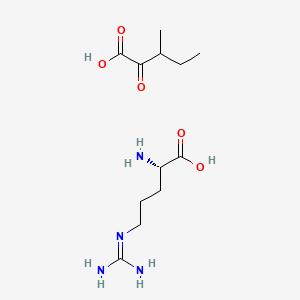
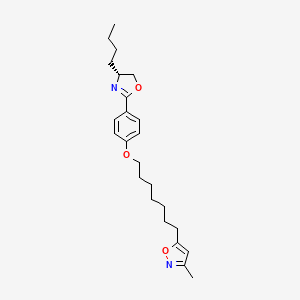
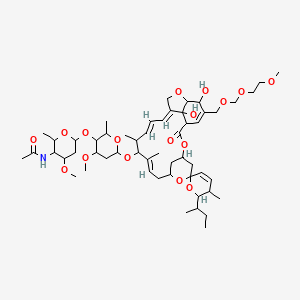
![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)
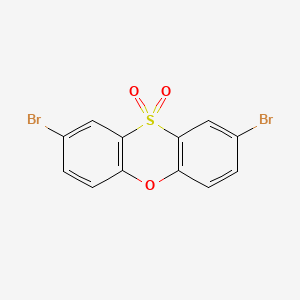
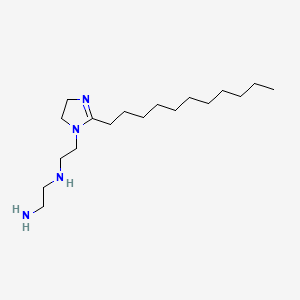
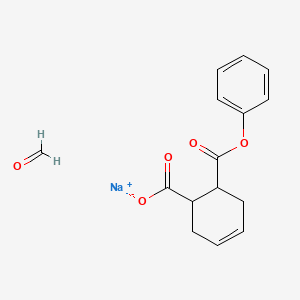
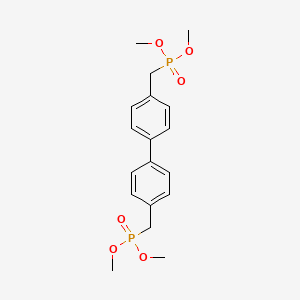
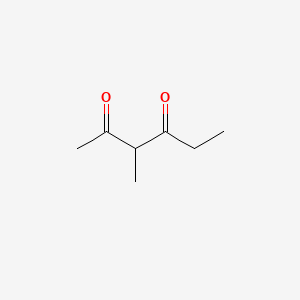
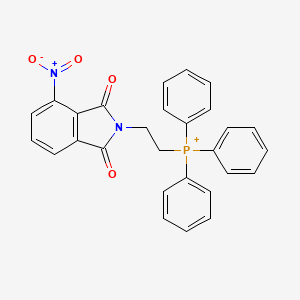
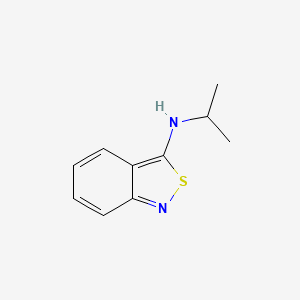
![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)
